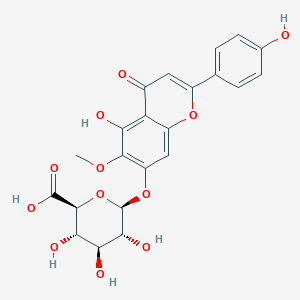

6-O-methylscutellarin is a glucosiduronic acid and a member of flavonoids.

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid is a natural product found in Pedalium murex and Fernandoa adenophylla with data available.

Hispidulin 7-glucuronide

CAS No.: 31105-76-7

Cat. No.: VC6786223

Molecular Formula: C22H20O12

Molecular Weight: 476.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31105-76-7 |

|---|---|

| Molecular Formula | C22H20O12 |

| Molecular Weight | 476.39 |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C22H20O12/c1-31-19-13(33-22-18(28)16(26)17(27)20(34-22)21(29)30)7-12-14(15(19)25)10(24)6-11(32-12)8-2-4-9(23)5-3-8/h2-7,16-18,20,22-23,25-28H,1H3,(H,29,30)/t16-,17-,18+,20-,22+/m0/s1 |

| Standard InChI Key | GVEZRDBRYNJUDQ-QSUZLTIMSA-N |

| SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 476.4 g/mol | |

| XLogP3-AA | 1.4 | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 12 |

Natural Occurrence and Biosynthetic Pathways

Plant Sources

Hispidulin 7-glucuronide has been identified in Pedalium murex, Fernandoa adenophylla, and Centaurea raphanina . These plants utilize flavonoid glucuronidation as a detoxification mechanism, enhancing compound solubility for storage or excretion.

In Vivo Metabolism

As a metabolite of scutellarin, hispidulin 7-glucuronide forms via hepatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). Scutellarin’s rapid conversion in vivo underscores the importance of this metabolite in pharmacokinetic studies .

Synthesis and Regioselective Modification

Synthetic Strategies

A seven-step synthesis of 6-O-methyl-scutellarein, a structural analog, was achieved using dichlorodiphenylmethane and benzyl bromide for regioselective protection of hydroxyl groups at C-6/C-7 and C-4’/C-7, respectively . While this method targets a related compound, it provides a template for hispidulin 7-glucuronide synthesis by adapting protecting groups to the glucuronic acid moiety.

Table 2: Key Synthetic Intermediates

| Step | Reagent | Target Position | Yield |

|---|---|---|---|

| 1 | Dichlorodiphenylmethane | C-6/C-7 | 85% |

| 2 | Benzyl bromide | C-4’/C-7 | 78% |

| 3 | Methylation | C-6 | 92% |

Pharmacological Profile and Mechanisms

Benzodiazepine Receptor Interaction

Hispidulin (aglycone precursor) exhibits affinity for benzodiazepine receptors, acting as a positive allosteric modulator . While direct data on hispidulin 7-glucuronide is limited, glucuronidation typically reduces blood-brain barrier permeability, suggesting peripheral nervous system activity.

Antioxidant and Anti-inflammatory Effects

Flavonoid glucuronides often retain antioxidant properties. The catechol structure in hispidulin may scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress in conditions like cerebral infarction .

Analytical Characterization

Structural Elucidation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify the glucuronide linkage and stereochemistry .

Applications and Emerging Research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume